2-[(4-Methoxybenzyl)oxy]ethanesulfonyl Chloride
Description
Properties
Molecular Formula |
C10H13ClO4S |
|---|---|
Molecular Weight |
264.73 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO4S/c1-14-10-4-2-9(3-5-10)8-15-6-7-16(11,12)13/h2-5H,6-8H2,1H3 |
InChI Key |
AKRNFIACVRZSSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-[(4-Methoxybenzyl)oxy]ethanesulfonyl Chloride
General Strategy
The synthesis of This compound typically involves:
- Introduction of the sulfonyl chloride group onto an appropriate precursor containing the 2-[(4-methoxybenzyl)oxy]ethyl moiety.
- Chlorination of the corresponding sulfonic acid or sulfonate intermediate.
- Use of reagents such as sulfuryl chloride, phosphorus pentachloride, or oxalyl chloride for chlorination.
- Control of temperature and reaction time to avoid side reactions and decomposition.
Specific Synthetic Routes
Chlorination of Sulfonic Acid or Sulfonate Precursors
A common approach starts from the corresponding 2-[(4-Methoxybenzyl)oxy]ethanesulfonic acid or its salt, which undergoes chlorination to yield the sulfonyl chloride:
- Reagents: Sulfuryl chloride (SO2Cl2) or oxalyl chloride (COCl)2.
- Conditions: Typically performed under anhydrous conditions, at low to moderate temperatures (0–40 °C), often in inert solvents such as dichloromethane or chloroform.
- Mechanism: The sulfonic acid oxygen is replaced by chlorine, forming the sulfonyl chloride.
Direct Sulfonylation Using Sulfonyl Chloride Derivatives
Alternatively, the compound can be prepared by reacting 2-[(4-Methoxybenzyl)oxy]ethanol with a sulfonyl chloride reagent such as methanesulfonyl chloride under basic conditions:
- Reagents: Methanesulfonyl chloride or chlorosulfonic acid.
- Catalysts/Base: Triethylamine or pyridine to neutralize the formed HCl.
- Solvents: Dichloromethane or tetrahydrofuran.
- Conditions: Reaction performed at 0–25 °C to avoid side reactions.
This method forms the sulfonate ester intermediate, which can then be converted to the sulfonyl chloride by further chlorination if necessary.
Detailed Research Findings and Data Analysis
Example Procedure from Patent Literature
A patent (US7772403B2) describes a process to prepare sulfonyl chloride derivatives involving controlled chlorination and purification steps:
| Step | Description | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Charging precursor (e.g., 2-[(4-Methoxybenzyl)oxy]ethanesulfonic acid) | 9–10 °C, stirring 6 h | - | Temperature control critical |
| 2 | Chlorine gas introduction | 5–6 °C, 400 rpm stirring | - | Chlorine gas used for chlorination |
| 3 | Heating to 15 °C and concentration | Reduced pressure | ~87% | Concentration and solvent exchange |
| 4 | Washing and drying | Vacuum oven at 40 °C | - | Final product isolated as crystalline solid |
This method emphasizes temperature control and careful work-up to obtain high purity sulfonyl chloride derivatives.
Oxalyl Chloride and DMSO Mediated Chlorination
Another approach involves the use of oxalyl chloride in the presence of dimethyl sulfoxide (DMSO) at low temperature (-78 °C) to convert sulfonic acid derivatives to sulfonyl chlorides:
- The reaction proceeds via formation of an activated intermediate.
- Triethylamine is added to neutralize the acid formed.
- The reaction mixture is warmed to ambient temperature, followed by standard aqueous work-up.
- This method is advantageous for sensitive substrates due to mild conditions and high selectivity.
Synthesis of the 4-Methoxybenzyl Ether Precursor
The 4-methoxybenzyl ether moiety is typically introduced by alkylation of the corresponding alcohol with p-methoxybenzyl chloride under basic conditions (e.g., sodium hydride in DMF) at 0 °C to room temperature:
Summary Table of Preparation Methods
Notes on Reaction Monitoring and Purification
- Reaction Monitoring: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to monitor conversion and purity during synthesis.
- Purification: The sulfonyl chloride product is typically isolated by filtration after precipitation or by extraction and drying over anhydrous agents (e.g., MgSO4), followed by vacuum drying to remove residual solvents.
- Handling: Sulfonyl chlorides are moisture-sensitive and should be handled under inert atmosphere and stored in dry conditions.
The preparation of This compound involves multi-step synthetic strategies focusing on the introduction of the sulfonyl chloride group onto a 4-methoxybenzyl ether-containing precursor. Chlorination methods using chlorine gas or oxalyl chloride/DMSO systems under controlled temperature conditions are well-documented and yield high-purity products. The initial formation of the 4-methoxybenzyl ether via alkylation is a critical step preceding sulfonylation. These methods are supported by detailed experimental data and optimized reaction conditions, ensuring reproducibility and scalability for research and industrial applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols. Key reaction pathways include:
Reaction with Amines
Primary and secondary amines displace the chloride atom to form sulfonamides. For example:
-
Conditions : Typically conducted in anhydrous solvents (e.g., DMF, THF) with bases like Cs₂CO₃ to neutralize HCl .
-
Yield : Comparable to methanesulfonyl chloride reactions, achieving >90% conversion under optimized conditions .
Reaction with Alcohols
Alcohols react to form sulfonate esters:
-
Conditions : Requires catalytic bases (e.g., pyridine) and inert atmospheres to prevent hydrolysis.
Reaction with Thiols
Thiols yield sulfonyl thioethers:
Mechanistic Insights
The electrophilic sulfur atom in the sulfonyl chloride group facilitates nucleophilic attack. Density functional theory (DFT) studies reveal:
-
Transition State : The nucleophile approaches the sulfur atom in a trigonal bipyramidal transition state, with chloride as the leaving group.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state, accelerating reaction rates .
Comparative Reactivity
The methoxybenzyl group enhances steric hindrance compared to simpler sulfonyl chlorides like ethanesulfonyl chloride (C₂H₅ClO₂S) . This reduces reaction rates but improves selectivity in complex syntheses.
| Property | 2-[(4-Methoxybenzyl)oxy]ethanesulfonyl Chloride | Ethanesulfonyl Chloride |
|---|---|---|
| Molecular Weight | 260.73 g/mol | 128.58 g/mol |
| Reactivity with Amines | Moderate (steric hindrance) | High |
| Hydrolysis Stability | Stable in dry conditions | Prone to hydrolysis |
| Thermal Stability | Decomposes above 150°C | Stable up to 200°C |
Sulfonamide Derivatives
Used to synthesize sulfonamide prodrugs, as demonstrated in cephalosporin antibiotic synthesis where sulfonyl chlorides activate carboxylic acids for subsequent coupling .
Bioconjugation
The methoxybenzyl group provides a hydrophobic handle for drug delivery systems, enabling covalent attachment to biomolecules without significant hydrolysis.
Stability and Side Reactions
-
Hydrolysis : Reacts with water to form sulfonic acids (), necessitating anhydrous storage .
-
Byproduct Formation : Over-reaction with excess nucleophiles can yield disubstituted products unless stoichiometry is tightly controlled .
Case Study: Reaction Optimization
A patent (WO2015196077A1) outlines conditions for high-yield nucleophilic substitutions :
-
Base : Potassium carbonate (D90 particle size: 70–180 µm) minimizes viscosity and improves mixing.
-
Temperature : 0–15°C prevents exothermic runaway reactions.
-
Conversion : Achieves >97% conversion within 3 hours for amines.
Challenges and Limitations
Scientific Research Applications
2-[(4-Methoxybenzyl)oxy]ethanesulfonyl chloride is a chemical compound with the molecular formula C₉H₁₁ClO₃S and a molecular weight of 234.7 g/mol. It is a sulfonyl chloride, featuring a sulfonyl group (–SO₂) attached to a chlorine atom. The compound is typically a white powder and stored at low temperatures (around 4 °C) due to its reactive nature. The methoxybenzyl group in its structure contributes to its unique properties and potential applications in organic synthesis and pharmaceutical chemistry.
Reactivity
The reactivity of this compound primarily involves nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles. The sulfonyl group enhances the electrophilicity of the carbon atom bonded to chlorine, making it susceptible to attack by amines, alcohols, and thiols. This property is useful in synthesizing derivatives and functionalized compounds. Computational studies suggest that the compound exhibits low reactivity towards unsaturated phospholipids, indicating its potential stability in biological systems.
Synthesis
The synthesis of this compound can be achieved through several methods.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxybenzyl)oxy]ethanesulfonyl Chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 2-[(4-Methoxybenzyl)oxy]ethanesulfonyl chloride and its analogs:
Key Observations:
Substituent Effects: The 4-methoxybenzyloxy group in the target compound enhances solubility in polar organic solvents compared to non-polar substituents (e.g., fluorinated groups in ). Its electron-donating methoxy group may moderate the electrophilicity of the sulfonyl chloride, reducing hydrolysis rates compared to nitro-substituted analogs . Fluorinated analogs () exhibit greater thermal and chemical stability due to strong C-F bonds, making them suitable for applications requiring inertness (e.g., surfactants or polymers) . 4-Nitrophenyl-substituted analogs () are highly electrophilic, favoring nucleophilic substitution reactions, but may suffer from instability under basic conditions .
Synthetic Utility :
- The target compound’s PMB group can act as a protecting group for alcohols or amines, as seen in , where similar PMB-protected intermediates were synthesized for antibacterial agents .
- Piperazinyl-substituted sulfonyl chlorides () are tailored for drug discovery, leveraging the piperazine moiety’s ability to enhance solubility and receptor binding .
Reactivity and Stability
- Hydrolysis Sensitivity : Sulfonyl chlorides are generally moisture-sensitive. The PMB group’s electron-donating nature may slow hydrolysis compared to electron-withdrawing groups (e.g., nitro in ), which accelerate reactivity with nucleophiles .
- Thermal Stability : Fluorinated analogs () exhibit superior thermal stability (>200°C), whereas aromatic-substituted sulfonyl chlorides (e.g., nitro or PMB derivatives) may decompose at lower temperatures (~100–150°C) due to aromatic ring interactions .
Biological Activity
2-[(4-Methoxybenzyl)oxy]ethanesulfonyl chloride is a sulfonyl chloride compound with the molecular formula C₉H₁₁ClO₃S and a molecular weight of 234.7 g/mol. This compound has garnered attention due to its unique structural features and potential applications in medicinal chemistry, particularly in drug formulation and delivery systems. The compound's biological activity is largely attributed to its reactivity profile and stability in biological environments.
The compound is characterized by the presence of a sulfonyl group (–SO₂) attached to a chlorine atom, which enhances its electrophilicity, making it susceptible to nucleophilic attack. Its structure includes a methoxybenzyl group that contributes to its reactivity and potential applications.
Key Properties:
- Appearance: White powder
- Storage Conditions: Typically stored at low temperatures (~4 °C)
- Reactivity: Engages in nucleophilic substitution reactions, with low reactivity towards unsaturated phospholipids.
Stability in Biological Environments
Recent studies indicate that this compound exhibits potential stability in biological environments. Computational studies suggest low reactivity towards certain unsaturated lipids, implying that while it can engage in nucleophilic reactions, it may maintain stability under physiological conditions. This stability is crucial for applications in drug formulation and delivery systems.
Interaction with Biological Targets
The compound's sulfonyl chloride functionality allows for diverse interactions with biological targets, including proteins and nucleic acids. The ability to undergo nucleophilic substitution makes it a versatile reagent for synthesizing biologically active derivatives.
Kinase Inhibition
Research on small molecule kinase inhibitors has revealed that compounds with similar functionalities often exhibit moderate activity against receptor tyrosine kinases. Although specific data on this compound are lacking, the presence of the methoxybenzyl group may influence kinase interactions and warrant further investigation into its inhibitory potential .
Comparative Analysis
The following table compares this compound with related compounds based on their structural features and biological activities:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C₉H₁₁ClO₃S | Sulfonyl chloride functionality | Potential stability; nucleophilic reactivity |
| 4-Methoxybenzyl Chloride | C₈H₉ClO | Acts as a protecting group; more reactive | High reactivity; used in organic synthesis |
| 4-(Ethoxymethyl)-2-methoxyphenol | C₉H₁₂O₃ | Contains ethoxymethyl group | Different reactivity profile |
| Benzenesulphonohydrazide Derivatives | Varies | Antitumor and antimicrobial activities | Significant cytotoxicity against cancer cells |
Q & A
Q. What are the recommended synthetic routes for 2-[(4-Methoxybenzyl)oxy]ethanesulfonyl Chloride?
The compound can be synthesized via sulfonation of a methoxybenzyl ether intermediate followed by reaction with a chlorinating agent (e.g., HCl or thionyl chloride). A typical protocol involves:
- Step 1: Sulfonation of 4-methoxybenzyl alcohol or a derivative using sulfur trioxide or concentrated sulfuric acid under controlled conditions.
- Step 2: Reaction with HCl gas or thionyl chloride to form the sulfonyl chloride moiety.
- Purification: Column chromatography or recrystallization to isolate the product .
Key Characterization Techniques: - NMR Spectroscopy (¹H, ¹³C) to confirm substitution patterns.
- HPLC for purity assessment (>95% recommended for research use).
Q. What safety protocols are critical when handling this compound?
- Ventilation: Use fume hoods to avoid inhalation of vapors, as sulfonyl chlorides are irritants .
- PPE: Impervious gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .
- Storage: In airtight containers under inert gas (e.g., N₂) to prevent hydrolysis.
- Spill Management: Neutralize with sodium bicarbonate or calcium carbonate before disposal .
Q. How is this compound typically used in organic synthesis?
- Sulfonylation Agent: Reacts with amines or alcohols to form sulfonamides or sulfonate esters, critical in peptide/protecting group chemistry.
- Functional Group Protection: Temporarily blocks reactive sites (e.g., -OH or -NH₂) to direct regioselectivity in multi-step syntheses .
Example Protocol:
Dissolve the substrate in anhydrous dichloromethane.
Add the sulfonyl chloride (1.2 eq) and a base (e.g., pyridine) at 0°C.
Stir for 4–6 hours at room temperature.
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?
- Temperature Control: Maintain ≤0°C during chlorination to reduce side reactions (e.g., hydrolysis or over-sulfonation) .
- Solvent Selection: Use anhydrous solvents (e.g., DCM or THF) to prevent hydrolysis.
- Catalysis: Add catalytic DMAP to enhance reaction efficiency and selectivity .
Troubleshooting: - If purity <90%, re-crystallize from hexane/ethyl acetate (3:1).
- Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1).
Q. What analytical methods resolve contradictions in reported spectroscopic data for this compound?
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₁₀H₁₃ClO₄S) and rule out isotopic impurities.
- 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded aromatic regions.
- X-ray Crystallography: Validate structural assignments if crystalline derivatives are available .
Case Study: Discrepancies in ¹³C NMR shifts (δ 120–130 ppm) may arise from solvent polarity effects; use DMSO-d₆ for consistency .
Q. How does the electronic nature of the 4-methoxybenzyl group influence reactivity?
- Electron-Donating Effect: The methoxy group activates the benzene ring, enhancing electrophilic substitution at the ortho/para positions.
- Steric Effects: The bulky benzyl group may slow sulfonylation kinetics in sterically hindered substrates.
Experimental Validation: - Compare reaction rates with analogs (e.g., 4-nitrobenzyl derivatives) using kinetic studies .
Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during storage?
- Inert Atmosphere: Store under argon or nitrogen with molecular sieves (3Å) to adsorb moisture.
- Low-Temperature Storage: Keep at –20°C in amber vials to reduce thermal degradation.
- Stabilizers: Add 1% w/w anhydrous MgSO₄ to inhibit hydrolysis .
Q. How is this compound applied in the synthesis of biologically active molecules?
- Drug Discovery: Used to introduce sulfonate groups into kinase inhibitors or protease inhibitors for enhanced solubility.
- Peptide Modification: Sulfonylation of lysine residues to study protein-protein interactions .
Example Application: Synthesize sulfonamide-linked prodrugs by reacting with primary amines under mild conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
